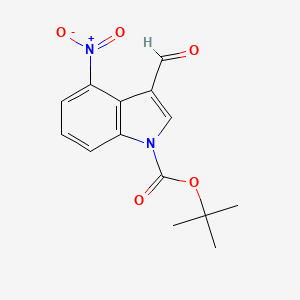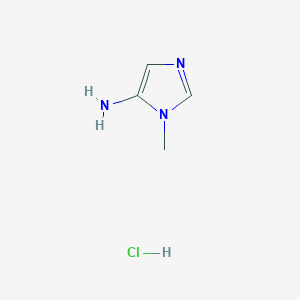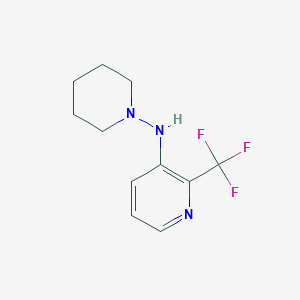
N-(Piperidin-1-yl)-2-(trifluoromethyl)-pyridin-3-amine
Descripción general
Descripción
N-(Piperidin-1-yl)-2-(trifluoromethyl)-pyridin-3-amine, also known as PF-06447475, is a small molecule inhibitor that has been developed for use in scientific research. The compound has been shown to have potential therapeutic applications, particularly in the treatment of pain and inflammation. In
Mecanismo De Acción
N-(Piperidin-1-yl)-2-(trifluoromethyl)-pyridin-3-amine is a selective inhibitor of the enzyme TRPA1, which is involved in the regulation of pain and inflammation. The compound binds to the TRPA1 receptor and blocks its activity, thereby reducing pain and inflammation. N-(Piperidin-1-yl)-2-(trifluoromethyl)-pyridin-3-amine has been shown to be highly selective for TRPA1, with minimal activity against other related receptors.
Biochemical and Physiological Effects
N-(Piperidin-1-yl)-2-(trifluoromethyl)-pyridin-3-amine has been shown to have a number of biochemical and physiological effects. The compound has been shown to reduce pain and inflammation in preclinical models, and has also been shown to reduce the activity of TRPA1 in vitro. In addition, N-(Piperidin-1-yl)-2-(trifluoromethyl)-pyridin-3-amine has been shown to have minimal off-target effects, indicating that it is a highly selective inhibitor of TRPA1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(Piperidin-1-yl)-2-(trifluoromethyl)-pyridin-3-amine has a number of advantages for use in lab experiments. The compound is highly selective for TRPA1, which makes it a valuable tool for studying the role of this receptor in pain and inflammation. In addition, the compound has been shown to be effective in preclinical models of pain and inflammation, which suggests that it may have potential therapeutic applications. However, there are also limitations to the use of N-(Piperidin-1-yl)-2-(trifluoromethyl)-pyridin-3-amine in lab experiments. The compound is relatively expensive, which may limit its use in some research settings. In addition, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Direcciones Futuras
There are a number of future directions for research on N-(Piperidin-1-yl)-2-(trifluoromethyl)-pyridin-3-amine. One area of research is the further characterization of the compound's mechanism of action. This could involve studies to identify the precise binding site of the compound on the TRPA1 receptor, as well as studies to investigate the downstream effects of TRPA1 inhibition. Another area of research is the development of new therapeutic applications for the compound. This could involve testing the compound in clinical trials to determine its safety and efficacy in humans, as well as exploring its potential applications in other inflammatory conditions. Finally, there is a need for further studies to optimize the synthesis method for N-(Piperidin-1-yl)-2-(trifluoromethyl)-pyridin-3-amine, with the goal of reducing the cost and improving the yield of the compound.
Aplicaciones Científicas De Investigación
N-(Piperidin-1-yl)-2-(trifluoromethyl)-pyridin-3-amine has been shown to have potential therapeutic applications in the treatment of pain and inflammation. The compound has been tested in preclinical models of pain and has been shown to be effective in reducing pain and inflammation. N-(Piperidin-1-yl)-2-(trifluoromethyl)-pyridin-3-amine has also been shown to have potential applications in the treatment of other inflammatory conditions, such as arthritis and inflammatory bowel disease. In addition, the compound has been tested in animal models of cancer and has been shown to have potential as an anti-cancer agent.
Propiedades
IUPAC Name |
N-piperidin-1-yl-2-(trifluoromethyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3/c12-11(13,14)10-9(5-4-6-15-10)16-17-7-2-1-3-8-17/h4-6,16H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJBKSWKNJSCMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC2=C(N=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Piperidin-1-yl)-2-(trifluoromethyl)-pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3Z)-6-Chloro-3-[(3-chloro-2-fluorophenyl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B1401613.png)
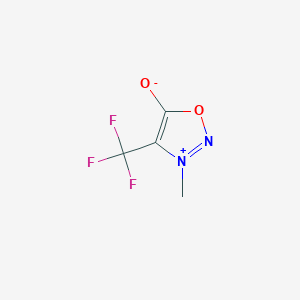
![6-(4-Fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine](/img/structure/B1401617.png)
![3-(2-{2-[2-(2-Iodoethoxy)-ethoxy]-ethoxy}-ethoxy)-propyne](/img/structure/B1401618.png)
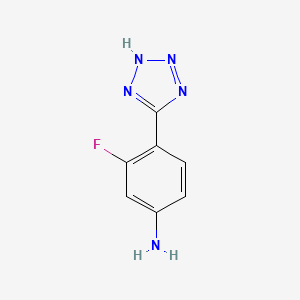



![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1401629.png)
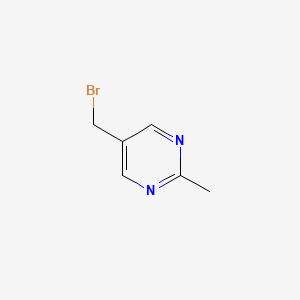
![Ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1401631.png)
